N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with an acetamide side chain bearing a 2,4-dimethylphenyl moiety. The pyrazolo-pyrazine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications.
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-4-9-19(16(2)12-15)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-5-7-18(30-3)8-6-17/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
IXFBONMMMWDAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a unique mechanism of action that warrants detailed exploration of its biological activity, particularly in the context of cancer treatment and other diseases.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
- CAS Number : [to be assigned]
Structural Features
The compound features a pyrazolo-pyrazine core, which is known for its diverse biological activities. The presence of both methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT116 (colon cancer) | 0.005 | Induction of apoptosis through caspase activation |
| Study 2 | MCF7 (breast cancer) | 0.012 | Inhibition of cell proliferation via cell cycle arrest |
| Study 3 | A549 (lung cancer) | 0.008 | Suppression of NF-kB signaling pathway |
Case Studies
-
Case Study in HCT116 Cells :
- A study demonstrated that the compound induced significant apoptosis in HCT116 cells at low concentrations (IC50 = 0.005 µM). Mechanistic investigations revealed that it activated caspases involved in the apoptotic pathway, leading to cell death.
-
MCF7 Cell Proliferation Inhibition :
- Another study focused on MCF7 breast cancer cells, where the compound exhibited an IC50 value of 0.012 µM. The research indicated that it caused G1 phase arrest by upregulating p21 and downregulating cyclin D1.
-
A549 Lung Cancer Model :
- In A549 cells, the compound was shown to inhibit the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation. The IC50 was recorded at 0.008 µM, indicating potent activity against lung cancer cells.
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. It has been observed to inhibit nitric oxide production in RAW 264.7 macrophages, indicating potential use in treating inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.4 g/mol
- CAS Number : 1224000-98-9
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its biological activities.
Medicinal Chemistry Applications
The compound has shown promise in various therapeutic areas:
-
Anticancer Activity :
- Studies indicate that N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibits significant anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. Its interaction with Cyclin-Dependent Kinase 2 (CDK2) suggests a mechanism that disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to reduced tumor growth in vitro and in vivo models.
-
Anti-inflammatory Effects :
- The compound has been reported to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme crucial for producing pro-inflammatory mediators. In vitro assays demonstrated an IC50 of 3.4 µM for mPGES-1 inhibition, with in vivo studies confirming reduced PGE2 levels in treated animal models.
-
Neuroprotective Properties :
- Preliminary research suggests that the compound may interact with acetylcholinesterase (AChE), potentially leading to neuroprotective effects by enhancing cholinergic signaling. This could have implications for treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be summarized as follows:
Study on Anticancer Effects
A comprehensive study assessed the compound's efficacy against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Anti-inflammatory Mechanism
In a controlled experiment, the compound was administered to rats subjected to inflammatory stimuli. The results showed a marked decrease in inflammatory markers and pain response compared to control groups.
Neuroprotective Assessment
Research exploring the interaction with AChE highlighted the potential for cognitive enhancement in animal models of Alzheimer's disease. The compound demonstrated a dose-dependent increase in memory retention tasks.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs lie in the substituents on the pyrazolo-pyrazine ring and the acetamide side chain. These modifications influence molecular weight, lipophilicity (logP), and hydrogen-bonding capacity, as shown below:
Key Observations :
Preparation Methods
Cyclocondensation of N-Amino-2-Iminopyridines with β-Diketones
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via a cyclocondensation reaction between N-amino-2-iminopyridine derivatives and β-diketones under acidic, oxidative conditions:
General Procedure
-
Reactants :
-
N-amino-2-iminopyridine (3 mmol)
-
Ethyl acetoacetate or cyclic β-diketones (3 mmol)
-
Acetic acid (6 equiv) as catalyst
-
-
Conditions :
-
Solvent: Ethanol (10 mL)
-
Atmosphere: Oxygen (1 atm)
-
Temperature: 130°C, 18 hours
-
-
Mechanism :
-
Yield Optimization :
Acetamide Side Chain Installation
Nucleophilic Acyl Substitution
The acetamide moiety is introduced via reaction of a chloroacetamide intermediate with 2,4-dimethylaniline:
Steps
-
Chloroacetylation :
-
React pyrazolo[1,5-a]pyrazine with chloroacetyl chloride in dichloromethane.
-
Base: Triethylamine (2 equiv), 0°C to room temperature, 4 hours.
-
-
Amination :
-
Add 2,4-dimethylaniline (1.2 equiv) and heat at 60°C for 8 hours.
-
Yield: 82–90% after column chromatography.
-
Final Assembly and Purification
Sequential Functionalization
Combining the above steps yields the target compound:
-
Step 1 : Synthesize 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine via cyclocondensation.
-
Step 2 : Introduce chloroacetamide side chain at position 5.
Purification :
-
Recrystallization from ethanol/water (3:1) achieves >95% purity.
-
Melting point: 214–216°C (decomposition).
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance efficiency, industrial protocols employ:
Cost-Effective Modifications
Analytical Characterization
Key Data :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₃H₂₂N₄O₃ | HRMS |
| Molecular Weight | 402.45 g/mol | ESI-MS |
| Melting Point | 214–216°C | DSC |
| Purity | >95% | HPLC |
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 2.31 (s, 6H, CH₃).
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Challenges and Solutions
Oxidative Byproduct Formation
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazolo[1,5-a]pyrazine intermediates. Critical steps include cyclization of precursors (e.g., pyrazole derivatives) and subsequent acylation to introduce the acetamide moiety. Challenges include optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst use) to avoid side products. For example, ethanol or DMF is often used as a solvent, and triethylamine may act as a catalyst for acylation . Purification via column chromatography or recrystallization is essential to achieve high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the amine/imine tautomeric ratio (e.g., 50:50 ratios observed in similar compounds) and substituent positions . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N–H) bonds. Mass spectrometry (LC-MS or HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous pyrazolo-pyrazine derivatives exhibit anti-inflammatory and anticancer potential. For example, compounds with 4-methoxyphenyl substituents show inhibitory activity against kinases or inflammatory mediators in vitro. Initial screening often involves enzyme inhibition assays (e.g., COX-2 or EGFR targets) and cytotoxicity tests on cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to prevent decomposition .
- Catalyst screening : Triethylamine or DMAP improves acylation efficiency by neutralizing HCl byproducts .
- Time-temperature profiling : For cyclization steps, maintaining 60–80°C for 6–12 hours balances yield and side-reaction minimization .
- In-line monitoring : TLC or HPLC tracks reaction progress to terminate at peak conversion .
Q. How can contradictory biological activity data be resolved?
Discrepancies in bioassay results (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Strategies include:
- Reproducibility checks : Re-testing under standardized protocols (e.g., ATP-based kinase assays) .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites influencing results .
- Structural analogs comparison : Testing derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate pharmacophores .
Q. What crystallographic methods elucidate tautomeric or conformational states?
Single-crystal X-ray diffraction (SCXRD) resolves tautomerism (e.g., amine vs. imine forms) and confirms the 4-oxo configuration in the pyrazolo[1,5-a]pyrazine core. For unstable crystals, synchrotron radiation or cryogenic cooling may enhance data resolution . Computational modeling (DFT) supplements experimental data by predicting stable tautomers .
Q. What mechanistic insights exist for its biological activity?
Proposed mechanisms include:
- Kinase inhibition : Competitive binding to ATP pockets via hydrogen bonding with the acetamide carbonyl and pyrazine nitrogen atoms .
- ROS modulation : Thiazole or oxadiazole-containing analogs induce oxidative stress in cancer cells, measured via DCFH-DA fluorescence assays .
- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁴C-acetamide) quantify intracellular accumulation using scintillation counting .
Q. How can computational methods predict binding affinities or ADMET properties?
Molecular docking (AutoDock, Glide) models interactions with targets like EGFR or COX-2. ADMET prediction tools (SwissADME, pkCSM) assess logP, solubility, and cytochrome P450 interactions. For instance, the 4-methoxyphenyl group may enhance metabolic stability but reduce aqueous solubility .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scale-up hurdles include:
- Exothermic reactions : Controlled addition of reagents and cooling systems prevent runaway reactions during cyclization .
- Purification bottlenecks : Switching from column chromatography to recrystallization or centrifugal partition chromatography improves throughput .
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify storage conditions to prevent hydrolysis of the acetamide group .
Q. How does the compound’s stability vary under physiological conditions?
Stability in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) is assessed via HPLC. The 4-oxo group may hydrolyze under acidic conditions, forming carboxylic acid derivatives. Protective strategies include prodrug formulations (e.g., esterification of the acetamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
